N~5~-(Diaminomethylidene)-L-ornithyl-L-threonyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-leucyl-L-phenylalanyl-L-histidine
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Overview
Description
N~5~-(Diaminomethylidene)-L-ornithyl-L-threonyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-leucyl-L-phenylalanyl-L-histidine is a complex peptide compound. It is composed of multiple amino acids, including L-ornithine, L-threonine, L-serine, L-leucine, L-phenylalanine, and L-histidine, each contributing to its unique structure and properties. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N5-(Diaminomethylidene)-L-ornithyl-L-threonyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-leucyl-L-phenylalanyl-L-histidine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the chain using reagents like N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt).
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound would likely scale up the SPPS method, utilizing automated peptide synthesizers to increase efficiency and yield. The process would involve rigorous quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N~5~-(Diaminomethylidene)-L-ornithyl-L-threonyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-leucyl-L-phenylalanyl-L-histidine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of amino acids like L-cysteine and L-methionine.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H~2~O~2~) or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Site-directed mutagenesis techniques.
Major Products
The major products of these reactions depend on the specific modifications made. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiol groups.
Scientific Research Applications
N~5~-(Diaminomethylidene)-L-ornithyl-L-threonyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-leucyl-L-phenylalanyl-L-histidine has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular processes and protein interactions.
Medicine: Potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of peptide-based materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N5-(Diaminomethylidene)-L-ornithyl-L-threonyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-leucyl-L-phenylalanyl-L-histidine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, influencing their activity and triggering downstream signaling pathways. The exact pathways and targets depend on the specific biological context in which the peptide is used.
Comparison with Similar Compounds
Similar Compounds
- N~5~-(Diaminomethylidene)-L-ornithyl-L-valyl-L-tyrosyl-L-valyl-L-histidyl-L-prolyl-L-tryptophan .
- N~5~-(Diaminomethylidene)-L-ornithyl-L-lysyl-L-alpha-aspartyl-L-valyl-L-tyrosine .
Uniqueness
N~5~-(Diaminomethylidene)-L-ornithyl-L-threonyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-leucyl-L-phenylalanyl-L-histidine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. This uniqueness makes it valuable for targeted research applications where precise peptide interactions are required.
Properties
CAS No. |
797031-99-3 |
---|---|
Molecular Formula |
C40H65N15O10 |
Molecular Weight |
916.0 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C40H65N15O10/c1-21(2)15-27(34(60)52-28(16-23-9-5-4-6-10-23)35(61)53-29(38(64)65)17-24-18-46-20-49-24)51-36(62)30(19-56)54-33(59)26(12-8-14-48-40(44)45)50-37(63)31(22(3)57)55-32(58)25(41)11-7-13-47-39(42)43/h4-6,9-10,18,20-22,25-31,56-57H,7-8,11-17,19,41H2,1-3H3,(H,46,49)(H,50,63)(H,51,62)(H,52,60)(H,53,61)(H,54,59)(H,55,58)(H,64,65)(H4,42,43,47)(H4,44,45,48)/t22-,25+,26+,27+,28+,29+,30+,31+/m1/s1 |
InChI Key |
HXLUOKGIIFXFNV-SDRSKFNSSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CN=CN2)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)N)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CN=CN2)C(=O)O)NC(=O)C(CO)NC(=O)C(CCCN=C(N)N)NC(=O)C(C(C)O)NC(=O)C(CCCN=C(N)N)N |
Origin of Product |
United States |
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